1-(3-Methylcyclohexyl)piperidine
Description
1-(3-Methylcyclohexyl)piperidine (CAS No.: 46179-98-0) is a cyclohexane-substituted piperidine derivative with the molecular formula C₁₂H₂₃N and a molecular weight of 181.32 g/mol . Structurally, it consists of a piperidine ring attached to a cyclohexyl group substituted with a methyl group at the 3-position. This compound is part of the arylcyclohexylamine family, which includes pharmacologically active analogs like phencyclidine (PCP) and ketamine. However, unlike PCP derivatives with aromatic substituents (e.g., phenyl or thienyl groups), this compound features a purely aliphatic cyclohexyl moiety, which may influence its physicochemical and biological properties .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-13/h11-12H,2-10H2,1H3 |
InChI Key |
FEZJBZBFHQVUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor Binding and Selectivity
- PCP and TCP: Bind to the phencyclidine site of NMDA receptors with nanomolar affinity. TCP’s thienyl group enhances receptor interaction compared to PCP’s phenyl group, increasing potency .
- 3-MeO-PCP : The 3-methoxyphenyl substituent improves metabolic stability, prolonging its psychoactive effects in vivo .
- This compound : Lacks aromatic substituents critical for NMDA receptor binding, suggesting weaker or divergent activity compared to PCP analogs .
Pharmacophore and Docking Studies
- Substituent Orientation : In docking studies, compounds with bulky hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine) adopt distinct orientations in receptor cavities, affecting binding affinity and selectivity. For example, substituents at position 4 of the piperidine ring influence interactions with helices α4/α5 in sigma-1 receptors .
- Salt Bridge Interactions : All analogs retain a salt bridge between the piperidine amine and Glu172 in sigma-1 receptors, but substituent size and orientation modulate hydrophobic cavity fitting .
Analgesic and Behavioral Effects
- PCP and Ketamine : Both show analgesic effects in tail-immersion tests, but PCP’s psychotomimetic side effects limit clinical use .
- This compound: No direct analgesic data exist, but its structural simplicity may reduce neurotoxicity risks compared to PCP derivatives .
Forensic and Regulatory Status
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